1-(3,5-dimethylpiperidin-1-yl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)ethan-1-one
Description
Properties
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N7OS/c1-18-14-19(2)16-33(15-18)26(36)17-37-28-30-22-9-5-4-8-21(22)27-31-25(32-35(27)28)12-13-34-20(3)29-23-10-6-7-11-24(23)34/h4-11,18-19H,12-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGRCCLWUKNKOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CSC2=NC3=CC=CC=C3C4=NC(=NN42)CCN5C(=NC6=CC=CC=C65)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,5-dimethylpiperidin-1-yl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)ethan-1-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be dissected into several functional groups that contribute to its biological activity. The presence of the piperidine ring, triazole , and quinazoline moieties suggests potential interactions with various biological targets.
Molecular Formula
- Molecular Weight : 415.53 g/mol
- Chemical Formula : C_{20}H_{25}N_{5}OS
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. Some proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially modulate receptors related to neurotransmission or inflammation.
Therapeutic Potential
Research indicates that compounds similar in structure have shown promise in treating various conditions:
- Anticancer Activity : Analogous compounds have demonstrated cytotoxic effects against different cancer cell lines, suggesting a potential role in oncology.
- Antimicrobial Properties : There is evidence supporting the antimicrobial efficacy of related compounds against pathogenic bacteria.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cell lines | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Specific enzyme targets not yet identified |
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of a structurally similar compound on human leukemia cells. The results indicated a significant reduction in cell viability at micromolar concentrations.
Case Study 2: Antimicrobial Activity
In vitro assays demonstrated that a related compound exhibited strong antibacterial activity against Escherichia coli, suggesting potential for development as an antibiotic agent.
Research Findings
Recent studies have focused on elucidating the specific pathways through which this compound exerts its effects. For instance:
- Cell Cycle Arrest : Research indicates that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Synergistic Effects : When combined with established chemotherapeutics, the compound showed enhanced efficacy, indicating potential for combination therapy strategies.
Comparison with Similar Compounds
Key Observations :
- Piperazine vs. Piperidine : The 4-phenylpiperazinyl group in ’s compound enhances kinase binding via extended aromatic interactions, whereas the 3,5-dimethylpiperidinyl group in the target compound likely improves metabolic stability (CYP3A4 resistance) .
- Methoxy Groups : The 8,9-dimethoxy substituents in ’s analog increase steric hindrance, reducing membrane permeability but enhancing selectivity for hydrophobic binding pockets .
Research Findings and Implications
Antimicrobial Potential
The benzodiazolyl group in the target compound may disrupt bacterial membrane integrity, similar to thiazole derivatives (). However, its larger size and lower solubility compared to Lan et al.’s pyrazolyl thiazolopyridine derivative suggest reduced efficacy against Gram-negative pathogens (e.g., E. coli) .
Pharmacokinetic Challenges
The sulfanyl linkage improves aqueous solubility (logS ≈ -3.5 to -4.0) but introduces susceptibility to oxidative degradation. In vitro studies on analogous compounds indicate a plasma half-life of <2 hours, necessitating prodrug formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
